4-Oxoheptanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxoheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of heptanoic acid derivatives. For instance, the oxidation of 4-hydroxyheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale oxidation processes. These processes often employ continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions (temperature, pressure, and solvent) can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to more oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-hydroxyheptanoic acid.
Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-Hydroxyheptanoic acid.
Substitution: Various substituted heptanoic acid derivatives.
Scientific Research Applications
4-Oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 4-oxoheptanoic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, as a keto acid, it can participate in metabolic pathways, influencing energy production and storage. The ketone group can also form hydrogen bonds with active sites of enzymes, altering their function .
Comparison with Similar Compounds
4-Oxoheptanoic acid can be compared with other keto acids, such as 4-oxopentanoic acid (levulinic acid) and 4-oxobutanoic acid:
4-Oxopentanoic Acid:
4-Oxobutanoic Acid: This compound has an even shorter carbon chain and is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound’s longer carbon chain provides unique properties, such as increased hydrophobicity and different reactivity patterns, making it suitable for specific applications that shorter-chain keto acids cannot fulfill .
Properties
IUPAC Name |
4-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSNZNVVUIPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415259 | |
Record name | 4-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924-97-0 | |
Record name | 4-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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